2,4,5-Trimethoxybenzyl chloride
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Overview
Description
2,4,5-Trimethoxybenzyl chloride is an organic compound with the molecular formula C10H13ClO3. It is a derivative of benzyl chloride where three methoxy groups are substituted at the 2, 4, and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trimethoxybenzyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4,5-trimethoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C10H13O3+SOCl2→C10H13ClO3+SO2+HCl
Another method involves the use of phosphorus tribromide (PBr3) or phosphorus trichloride (PCl3) as chlorinating agents. These reactions typically require anhydrous conditions and are carried out in inert solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes using thionyl chloride or phosphorus trichloride. The reaction is conducted in stainless steel reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethoxybenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.
Reduction Reactions: Reduction of the compound can yield 2,4,5-trimethoxybenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include 2,4,5-trimethoxybenzyl azide, 2,4,5-trimethoxybenzyl thiocyanate, and 2,4,5-trimethoxybenzylamine.
Oxidation: Major products are 2,4,5-trimethoxybenzaldehyde and 2,4,5-trimethoxybenzoic acid.
Reduction: The primary product is 2,4,5-trimethoxybenzyl alcohol.
Scientific Research Applications
2,4,5-Trimethoxybenzyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors, particularly in cancer and neurological research.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethoxybenzyl chloride primarily involves its reactivity as an electrophile. The chlorine atom is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. In biological systems, the compound can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzyl chloride: Similar structure but with different substitution pattern.
2,4,6-Trimethoxybenzyl chloride: Another isomer with methoxy groups at different positions.
2,5-Dimethoxybenzyl chloride: Lacks one methoxy group compared to 2,4,5-Trimethoxybenzyl chloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three methoxy groups enhances its solubility in organic solvents and influences its interaction with biological targets.
Properties
IUPAC Name |
1-(chloromethyl)-2,4,5-trimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHHCEKRWHSEJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCl)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the reaction between 2,4,5-Trimethoxybenzyl chloride and triphenylphosphane?
A1: The reaction between this compound and triphenylphosphane is significant as it leads to the formation of triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride []. This phosphonium salt serves as a crucial precursor in the Wittig reaction, a valuable method for synthesizing alkenes. In this specific case, the phosphonium salt reacts with various alkoxy-substituted benzaldehydes to yield multiply substituted stilbenes, many of which adopt the Z configuration [].
Q2: What structural insights into (Z)-2,2',4,4',5,5'-hexamethoxystilbene were gained from the research?
A2: The research revealed that (Z)-2,2',4,4',5,5'-hexamethoxystilbene, synthesized using this compound derived phosphonium salt, exhibits a nonplanar conformation around the central double bond []. This deviation from planarity, indicated by a C-C=C-C torsion angle of 7.8 (4)°, is attributed to steric congestion arising from the multiple methoxy substituents surrounding the double bond []. This finding highlights the impact of steric factors on the conformation and potentially the reactivity of such substituted stilbenes.
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